molecular formula C22H24ClN5O2S B11390202 N-(3-chlorophenyl)-6-(4-ethoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(3-chlorophenyl)-6-(4-ethoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11390202
M. Wt: 458.0 g/mol
InChI Key: AWJDRDMPDCCHFF-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-6-(4-ETHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines

Properties

Molecular Formula

C22H24ClN5O2S

Molecular Weight

458.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-6-(4-ethoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C22H24ClN5O2S/c1-3-6-18-25-26-22-28(18)27-19(14-9-11-17(12-10-14)30-4-2)20(31-22)21(29)24-16-8-5-7-15(23)13-16/h5,7-13,19-20,27H,3-4,6H2,1-2H3,(H,24,29)

InChI Key

AWJDRDMPDCCHFF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)OCC

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-CHLOROPHENYL)-6-(4-ETHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-chlorobenzaldehyde with 4-ethoxyphenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with propyl isothiocyanate to form the triazolothiadiazine core.

Chemical Reactions Analysis

N-(3-CHLOROPHENYL)-6-(4-ETHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties.

    Materials Science:

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-6-(4-ETHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

N-(3-CHLOROPHENYL)-6-(4-ETHOXYPHENYL)-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:

    Thiazolothiadiazines: These compounds share a similar core structure but differ in the substituents attached to the ring system

    Triazolopyrimidines: These compounds have a similar triazole ring but are fused with a pyrimidine ring instead of a thiadiazine ring. They are known for their antimicrobial and anticancer properties.

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